molecular formula C10H11ClF3NO2 B1383345 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride CAS No. 1798747-21-3

3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride

Cat. No.: B1383345
CAS No.: 1798747-21-3
M. Wt: 269.65 g/mol
InChI Key: VJNIJLMMPBENLY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C10H11ClF3NO2 . The InChI code is 1S/C9H8F3NO2.ClH/c10-5-1-4 (2-6 (11)8 (5)12)3-7 (13)9 (14)15;/h1-2,7H,3,13H2, (H,14,15);1H .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Analytical and Physical Characterization

A study conducted by Vogt et al. (2013) explored the polymorphism in a closely related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, using spectroscopic and diffractometric techniques. This research is significant for understanding the polymorphic forms of similar compounds, including 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride, which is crucial in the development of pharmaceuticals (Vogt et al., 2013).

Fluorescent Derivatisation of Amino Acids

Frade et al. (2007) investigated the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with various amino acids for fluorescent derivatisation. This study is relevant as it demonstrates the potential of using derivatives of this compound in fluorescence-based assays and biological research (Frade et al., 2007).

Synthesis and Conversion in Organic Chemistry

Cheung and Shoolingin‐Jordan (1997) synthesized 3-Amino-3-vinylpropanoic acid hydrochloride and converted it to 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride. This research highlights the synthetic versatility of compounds structurally similar to this compound, which is valuable in organic synthesis and drug development (Cheung & Shoolingin‐Jordan, 1997).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned, similar compounds like 2,4,5-Trifluorophenylacetic acid are used to synthesize the intermediate of sitagliptin, a new drug for the treatment of type II diabetes . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor .

Safety and Hazards

The compound has several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c11-7-2-5(3-8(12)9(7)13)1-6(4-14)10(15)16;/h2-3,6H,1,4,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNIJLMMPBENLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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